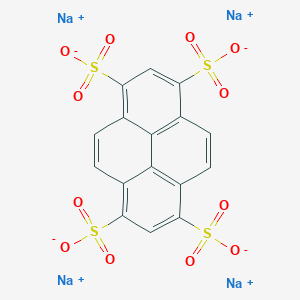

1,3,6,8-Pyrenetetrasulfonic acid, tetrasodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3,6,8-Pyrenetetrasulfonic acid, tetrasodium salt is a highly water-soluble derivative of pyrene, a polycyclic aromatic hydrocarbon. This compound is known for its vivid photophysical properties, particularly its strong fluorescence emission when excited by ultraviolet light .

Scientific Research Applications

1,3,6,8-Pyrenetetrasulfonic acid, tetrasodium salt has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe for detecting various ions and molecules.

Biology: Facilitates protein-protein interactions through cation-π interactions.

Medicine: Employed in fluorescence-based assays for diagnostic purposes.

Industry: Utilized in the production of anti-counterfeiting inks due to its excellent fluorescent properties.

Mechanism of Action

Target of Action

PTSA is a fluorescent dye that exhibits pure blue fluorescence under UV light . It has been used as a ligand or a crystallisation additive in facilitating protein−protein contacts through cation−π interactions .

Mode of Action

PTSA interacts with its targets by emitting fluorescence when exposed to UV light . This fluorescence can be used to visualize the targets, such as proteins, under UV light . In addition, PTSA can quench the fluorescence of trivalent iron ions, providing a simple and rapid method for detecting these ions .

Biochemical Pathways

For example, PTSA can be used as a fluorescent probe to monitor the presence and concentration of certain ions, such as trivalent iron ions .

Pharmacokinetics

It is known that ptsa is soluble in water , which suggests that it could be readily absorbed and distributed in the body if administered. The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties of PTSA would need to be determined in pharmacokinetic studies.

Result of Action

The primary result of PTSA’s action is the emission of fluorescence under UV light . This fluorescence can be used to visualize targets, such as proteins, or to detect certain ions . In addition, PTSA has been used to prepare water-soluble invisible inks for anti-counterfeiting applications .

Action Environment

The action of PTSA is influenced by environmental factors such as light and pH. PTSA emits fluorescence under UV light , and this fluorescence can be quenched by certain ions . The stability of PTSA and its resulting inks has been shown to be acceptable after being stored for 30 days

Safety and Hazards

Future Directions

The compound has been used to prepare water-soluble invisible inks for anti-counterfeiting applications due to its excellent fluorescent properties and water solubility . It has also been used in technical or engineered material use for easily accessible conjugated pyrene sulfonates as cathode interfacial materials for polymer solar cells . These applications suggest promising future directions for this compound.

Biochemical Analysis

Biochemical Properties

The compound has been used as a ligand or a crystallisation additive in facilitating protein−protein contacts through cation−π interactions . The specific enzymes, proteins, and other biomolecules it interacts with are not mentioned in the available literature.

Temporal Effects in Laboratory Settings

The as-prepared 1,3,6,8-Pyrenetetrasulfonic acid tetrasodium salt exhibits pure blue fluorescence under UV light . It has been used to prepare water-soluble invisible inks based on hydroxyethyl cellulose (HEC) aqueous solution . The resulting inks possessed acceptable stability after being stored for 30 days .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,6,8-Pyrenetetrasulfonic acid, tetrasodium salt can be synthesized via a one-step sulfonating reaction. This method is more convenient, effective, and eco-friendly compared to traditional methods . The reaction involves the sulfonation of pyrene with sulfuric acid, followed by neutralization with sodium hydroxide to form the tetrasodium salt. The reaction conditions typically include:

Reagents: Pyrene, sulfuric acid, sodium hydroxide

Conditions: Elevated temperature, controlled addition of reagents, and neutralization

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:

Bulk Sulfonation: Using large reactors to sulfonate pyrene with sulfuric acid.

Neutralization: Neutralizing the sulfonated product with sodium hydroxide.

Purification: Crystallization and filtration to obtain the pure tetrasodium salt.

Chemical Reactions Analysis

1,3,6,8-Pyrenetetrasulfonic acid, tetrasodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonates.

Substitution: The sulfonic acid groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride.

Substitution: Various nucleophiles can be used under acidic or basic conditions.

Major Products

Oxidation Products: Sulfonic acid derivatives.

Reduction Products: Sulfonates.

Substitution Products: Compounds with different functional groups replacing the sulfonic acid groups.

Comparison with Similar Compounds

1,3,6,8-Pyrenetetrasulfonic acid, tetrasodium salt is unique due to its high water solubility and strong fluorescence properties. Similar compounds include:

8-Hydroxypyrene-1,3,6-trisulfonic acid: Another pyrene derivative with three sulfonic acid groups, used as a pH indicator.

Pyrene-1,3,6,8-tetrasulfonic acid: The non-sodium salt form, less water-soluble compared to the tetrasodium salt.

These compounds share similar photophysical properties but differ in their solubility and specific applications.

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,3,6,8-Pyrenetetrasulfonic acid, tetrasodium salt involves the sulfonation of pyrene followed by further reactions to introduce the tetrasulfonic acid and sodium groups.", "Starting Materials": ["Pyrene", "Sulfuric acid", "Sodium hydroxide", "Hydrogen peroxide", "Sodium carbonate"], "Reaction": [ { "Step 1": "Mix pyrene and sulfuric acid in a reaction vessel and heat to 150-180°C to perform sulfonation reaction." }, { "Step 2": "Add water to the reaction mixture to quench the reaction and form pyrene sulfonic acid." }, { "Step 3": "Add hydrogen peroxide to the reaction mixture to oxidize the sulfonic acid group to sulfonic acid." }, { "Step 4": "Add sodium hydroxide to the reaction mixture to introduce sodium groups." }, { "Step 5": "Add sulfuric acid to the reaction mixture to perform tetrasulfonation reaction." }, { "Step 6": "Add sodium carbonate to the reaction mixture to neutralize the solution and form 1,3,6,8-Pyrenetetrasulfonic acid, tetrasodium salt." } ] } | |

CAS No. |

59572-10-0 |

Molecular Formula |

C16H10NaO12S4 |

Molecular Weight |

545.5 g/mol |

IUPAC Name |

tetrasodium;pyrene-1,3,6,8-tetrasulfonate |

InChI |

InChI=1S/C16H10O12S4.Na/c17-29(18,19)11-5-13(31(23,24)25)9-3-4-10-14(32(26,27)28)6-12(30(20,21)22)8-2-1-7(11)15(9)16(8)10;/h1-6H,(H,17,18,19)(H,20,21,22)(H,23,24,25)(H,26,27,28); |

InChI Key |

NQKFDVXUZAJCMW-UHFFFAOYSA-N |

SMILES |

C1=CC2=C3C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C1=C43)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

C1=CC2=C3C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)C=CC4=C(C=C(C1=C43)S(=O)(=O)O)S(=O)(=O)O.[Na] |

| 59572-10-0 | |

Pictograms |

Irritant |

Related CAS |

6528-53-6 (Parent) |

Synonyms |

PYRENE-1,3,6,8-TETRASULFONIC ACID TETRA SODIUM SALT; PYRENE-1,3,6,8-TETRASULFONIC ACID TETRASODIUM SALT HYDRATE; 1,3,6,8-PYRENETETRASULFONIC ACID TETRASODIUM SALT; 1,3,6,8-pyrenetetrasulfonic acid; 1,3,6,8-Pyrenetetrasulfonic acid tetrasodium salt hydrat |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B35757.png)

![2-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B35820.png)